

An In-depth Technical Guide on the Thermodynamic Properties of Butyl Valerate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl valerate*

Cat. No.: *B146188*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **butyl valerate** (also known as butyl pentanoate). The information is compiled from various scientific databases and literature, offering researchers, scientists, and professionals in drug development a detailed resource. This document presents quantitative data in structured tables, outlines experimental protocols for property determination, and includes a visualization of the experimental workflow.

Core Thermodynamic Properties

Butyl valerate is an ester with the chemical formula $C_9H_{18}O_2$. Its thermodynamic properties are crucial for understanding its behavior in various chemical and physical processes, which is essential for its application in research and industrial settings.

Physical and Thermodynamic Data

The following tables summarize the key physical and thermodynamic properties of **butyl valerate**.

Table 1: Physical Properties of **Butyl Valerate**

Property	Value	Conditions
Molecular Weight	158.24 g/mol	
Boiling Point	185.8 - 187 °C	@ 760 mmHg[1][2]
Melting Point	-92.8 °C	[1][2]
Density	0.861 - 0.871 g/cm ³	@ 20°C/4°C[1]
0.868 g/mL	@ 25°C[2]	
Refractive Index	1.408 - 1.416	@ 20°C[1]
1.412	@ 20°C/D[2]	

Table 2: Thermodynamic Properties of **Butyl Valerate**

Property	Value	Method
Enthalpy of Vaporization	42.43 kJ/mol	
Vapor Pressure	0.608 mmHg	@ 25°C
Enthalpy of Formation (liquid)	-613. ± 2. kJ/mol	Ccb[3]
Enthalpy of Combustion (liquid)	-5500.7 ± 1.7 kJ/mol	Ccb[3]

Experimental Protocols

The determination of the thermodynamic properties of **butyl valerate** involves several key experimental techniques. Below are detailed methodologies for measuring these properties.

Determination of Boiling Point

Apparatus: Distillation flask, condenser, thermometer, heating mantle, and receiving flask.

Procedure:

- A sample of **butyl valerate** is placed in the distillation flask along with boiling chips to ensure smooth boiling.
- The flask is heated using a heating mantle.
- The vapor travels up into the condenser, where it is cooled and condenses back into a liquid.
- The thermometer is placed so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser.
- The temperature at which the liquid and vapor phases are in equilibrium at a given external pressure is recorded as the boiling point. For a pure substance, this temperature should remain constant throughout the distillation process.

Measurement of Density

Apparatus: Pycnometer or a calibrated volumetric flask and an analytical balance.

Procedure:

- The mass of the clean and dry pycnometer is accurately measured.
- The pycnometer is filled with distilled water to a calibrated mark, and the mass is measured again. The volume of the pycnometer is calculated using the known density of water at a specific temperature.
- The pycnometer is then emptied, dried, and filled with **butyl valerate** to the same calibrated mark.
- The mass of the pycnometer with **butyl valerate** is measured.
- The density of **butyl valerate** is calculated by dividing the mass of the ester by the volume of the pycnometer.

Measurement of Vapor Pressure

Method: Ebullioscopic Method

Apparatus: An ebulliometer, which consists of a boiler with a thermowell for a precision thermometer, a condenser, and a connection to a pressure control system.

Procedure:

- A pure sample of **butyl valerate** is placed in the boiler of the ebulliometer.
- The system is brought to a specific, controlled pressure.
- The liquid is heated until it boils.
- The temperature of the boiling liquid is measured with a high-precision thermometer once thermal equilibrium is reached.
- This temperature is the boiling point of **butyl valerate** at the set pressure.
- The procedure is repeated at various pressures to obtain a set of vapor pressure-temperature data.

Determination of Enthalpy of Vaporization

Method: Calorimetric Measurement

Apparatus: A vaporization calorimeter, which includes a vessel containing the liquid sample and a heater, all enclosed in a temperature-controlled environment.

Procedure:

- A known mass of **butyl valerate** is placed in the vaporization vessel.
- The sample is heated at a constant pressure, and the energy input required to vaporize a certain amount of the substance is measured.
- The enthalpy of vaporization is calculated from the heat input and the amount of substance vaporized.
- Alternatively, the enthalpy of vaporization can be determined indirectly from vapor pressure data using the Clausius-Clapeyron equation.

Measurement of Specific Heat Capacity

Method: Adiabatic Scanning Calorimetry

Apparatus: An adiabatic scanning calorimeter.

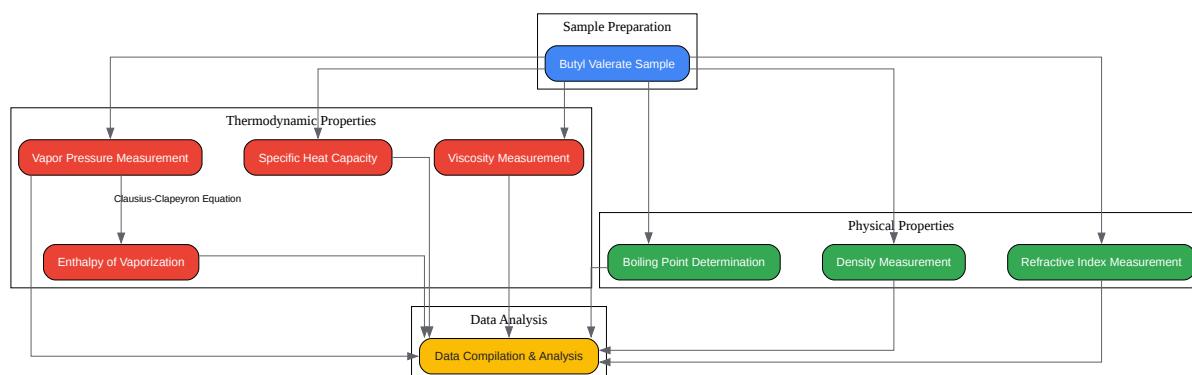
Procedure:

- A known mass of the **butyl valerate** sample is placed in a sample cell within the calorimeter.
- The calorimeter is heated at a controlled rate, and the temperature difference between the sample and a reference is measured as a function of temperature.
- The heat flow to the sample is precisely measured.
- The specific heat capacity is calculated from the heat flow, the mass of the sample, and the heating rate.

Measurement of Viscosity

Method: Capillary Viscometer

Apparatus: An Ostwald or Ubbelohde viscometer, a constant temperature bath, and a stopwatch.


Procedure:

- The viscometer is filled with a known volume of **butyl valerate**.
- The viscometer is placed in a constant temperature bath until the sample reaches thermal equilibrium.
- The liquid is drawn up one arm of the viscometer by suction.
- The time taken for the liquid to flow between two marked points on the viscometer is measured.
- The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer. The dynamic viscosity can then be obtained by multiplying the kinematic

viscosity by the density of the liquid at that temperature.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the thermodynamic properties of **butyl valerate**.

[Click to download full resolution via product page](#)

Experimental workflow for thermodynamic property determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butyl valerate | C9H18O2 | CID 61137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BUTYL VALERATE CAS#: 591-68-4 [m.chemicalbook.com]
- 3. Pentanoic acid, butyl ester [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermodynamic Properties of Butyl Valerate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146188#thermodynamic-properties-of-butyl-valerate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com